4-Chloro-2-fluoro-n-{[4-(propan-2-yl)-1,3-thiazol-2-yl]methyl}pyridine-3-carboxamide
Description
4-Chloro-2-fluoro-n-{[4-(propan-2-yl)-1,3-thiazol-2-yl]methyl}pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with chloro and fluoro groups, a thiazole ring, and a carboxamide group
Properties
IUPAC Name |
4-chloro-2-fluoro-N-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3OS/c1-7(2)9-6-20-10(18-9)5-17-13(19)11-8(14)3-4-16-12(11)15/h3-4,6-7H,5H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDBSTYRWPDZCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)CNC(=O)C2=C(C=CN=C2F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-n-{[4-(propan-2-yl)-1,3-thiazol-2-yl]methyl}pyridine-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis. The reaction conditions are generally mild and can be performed in the presence of a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-n-{[4-(propan-2-yl)-1,3-thiazol-2-yl]methyl}pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the pyridine ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring and carboxamide group can participate in oxidation and reduction reactions, respectively.
Coupling Reactions: The compound can be used in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro or fluoro substituents.
Scientific Research Applications
4-Chloro-2-fluoro-n-{[4-(propan-2-yl)-1,3-thiazol-2-yl]methyl}pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be studied for its interactions with biological targets, such as enzymes or receptors.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-n-{[4-(propan-2-yl)-1,3-thiazol-2-yl]methyl}pyridine-3-carboxamide involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluoropyridine: A simpler analog with only chloro and fluoro substituents on the pyridine ring.
2-Fluoro-4-(propan-2-yl)thiazole: A compound with a similar thiazole ring structure.
N-(4-Chloropyridin-3-yl)carboxamide: A related compound with a carboxamide group attached to a chloropyridine ring.
Uniqueness
4-Chloro-2-fluoro-n-{[4-(propan-2-yl)-1,3-thiazol-2-yl]methyl}pyridine-3-carboxamide is unique due to its combination of functional groups and heterocyclic rings, which confer specific chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
